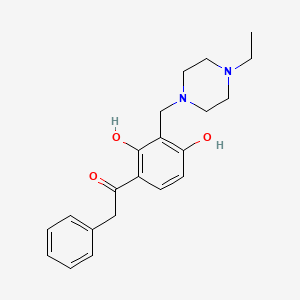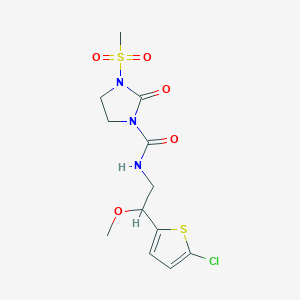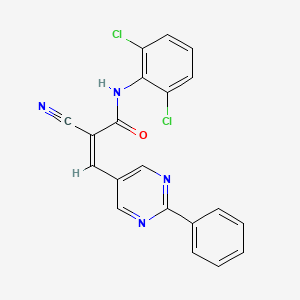![molecular formula C28H33ClN4O4S2 B3007047 4-(N-benzyl-N-methylsulfamoyl)-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1097652-70-4](/img/structure/B3007047.png)
4-(N-benzyl-N-methylsulfamoyl)-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-(N-benzyl-N-methylsulfamoyl)-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride" is a chemically synthesized molecule that appears to be related to a class of compounds with potential pharmacological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their synthesis, molecular structure, and potential biological activities, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting from basic aromatic acids or amines and proceeding through various reactions such as methylation, sulfonation, and coupling with acid chlorides. For instance, the synthesis of N-substituted imidazolylbenzamides or benzene-sulfonamides involves the use of a Purkinje fiber assay to evaluate cardiac electrophysiological activity, indicating a multi-step synthetic process . Similarly, compounds derived from 2-aminothiazole and 2-amino-2-thiazoline were prepared by coupling with acid chlorides of dimethylaminobenzoic acid, followed by identification using spectroscopic methods . These methods suggest that the synthesis of the compound would also involve a multi-step process, likely including the formation of the thiazole moiety, sulfamoyl linkage, and final benzamide formation.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including infrared spectroscopy, 1H NMR spectroscopy, and electrospray mass spectroscopy. In some cases, the structure has been further confirmed by single-crystal X-ray diffraction . These techniques would be applicable to determine the molecular structure of the compound , ensuring the correct assembly of the molecule and the identification of its functional groups.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include methylation, ethylation, and the formation of thiocyanate intermediates, followed by oxidation with hydrogen peroxide . These reactions are indicative of the types of chemical transformations that might be involved in the synthesis of the compound , such as the introduction of the sulfamoyl group and the attachment of the ethoxybenzo[d]thiazol moiety.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized to some extent. For example, the hydrochloride salts of certain thiazole and thiazoline derivatives have shown anti-inflammatory activity, and their solubility in water as hydrochloride salts suggests a certain degree of polarity and potential for ionic interactions . The properties of the compound , such as solubility, melting point, and stability, would likely be influenced by its functional groups and overall molecular structure.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Compounds
- The compound has been used in the synthesis of various novel heterocyclic compounds. For instance, it's been involved in the synthesis of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, which exhibit analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Applications in Polymer Synthesis
- The compound is also used in the preparation of carboxylic acid-functionalized poly(ethylene glycol), a process crucial for advancing polymer chemistry (Sedlák, Drabina, Svobodová, & Hanusek, 2008).
Photodynamic Therapy and Cancer Treatment
- Its derivatives have been investigated for their potential in photodynamic therapy, particularly in the treatment of cancer. The synthesis of new zinc phthalocyanine compounds with high singlet oxygen quantum yield, substituted with new benzenesulfonamide derivative groups, is an example of its application in this field (Pişkin, Canpolat, & Öztürk, 2020).
Inhibition of Carbonic Anhydrases
- Novel acridine-acetazolamide conjugates synthesized using this compound have been tested as inhibitors of human carbonic anhydrase isoforms. These findings are significant for the development of therapeutic agents in various medical applications (Ulus, Aday, Tanc, Supuran, & Kaya, 2016).
Intermediate in Pharmaceutical Synthesis
- The compound serves as an intermediate in the synthesis of pharmaceuticals, such as amisulpride. This showcases its importance in the pharmaceutical industry for the creation of active pharmaceutical ingredients (Wang Yu, 2008).
Research in Nucleoside Analogs
- It is also instrumental in the synthesis of nucleoside analogs of N-substituted 1,3-thiazolidines. These compounds have potential applications in medicinal chemistry and drug design (Iwakawa, Pinto, & Szarek, 1978).
Propiedades
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-[2-(dimethylamino)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O4S2.ClH/c1-5-36-24-12-9-13-25-26(24)29-28(37-25)32(19-18-30(2)3)27(33)22-14-16-23(17-15-22)38(34,35)31(4)20-21-10-7-6-8-11-21;/h6-17H,5,18-20H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYLYCCSOSHVJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33ClN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B3006965.png)

![N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B3006967.png)


![N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3006972.png)

![benzyl N-{4-[(methylamino)carbonyl]benzyl}carbamate](/img/structure/B3006974.png)

![8-(2-Bromobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3006977.png)



